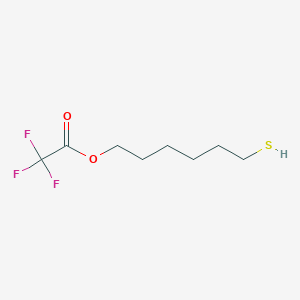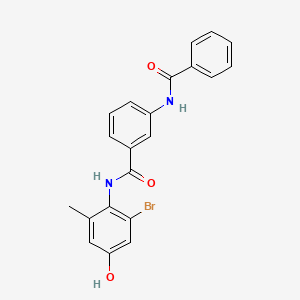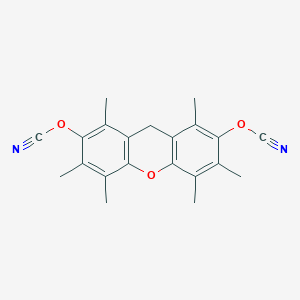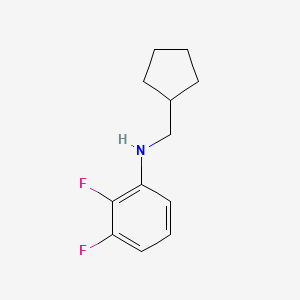
6-Sulfanylhexyl trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfanylhexyl trifluoroacetate is an organosulfur compound characterized by the presence of a sulfanyl group attached to a hexyl chain, which is further esterified with trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sulfanylhexyl trifluoroacetate typically involves the esterification of 6-sulfanylhexanol with trifluoroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Sulfanylhexyl trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: 6-Sulfanylhexanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Sulfanylhexyl trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfanyl group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Sulfanylhexyl trifluoroacetate involves its ability to undergo various chemical transformations due to the presence of reactive functional groups. The sulfanyl group can participate in nucleophilic substitution reactions, while the trifluoroacetate group can be hydrolyzed under acidic or basic conditions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile reagent in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
3-Sulfanylhexyl acetate: Similar structure but with an acetate group instead of trifluoroacetate.
6-Sulfanylhexanol: The alcohol precursor to 6-Sulfanylhexyl trifluoroacetate.
Trifluoroacetic acid esters: A broader class of compounds with similar ester functional groups.
Uniqueness: this compound is unique due to the combination of a sulfanyl group and a trifluoroacetate ester. This combination imparts distinct chemical reactivity and properties, making it valuable in specific synthetic and industrial applications. The presence of the trifluoroacetate group enhances the compound’s stability and reactivity compared to similar compounds with non-fluorinated ester groups.
Eigenschaften
CAS-Nummer |
915278-50-1 |
|---|---|
Molekularformel |
C8H13F3O2S |
Molekulargewicht |
230.25 g/mol |
IUPAC-Name |
6-sulfanylhexyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H13F3O2S/c9-8(10,11)7(12)13-5-3-1-2-4-6-14/h14H,1-6H2 |
InChI-Schlüssel |
RXZOAXOATLJJIP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCS)CCOC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![10-methyl-3-phenyl-11H-pyrano[2,3-a]carbazol-4-one](/img/structure/B12613234.png)
![3-(2-{[2-(Propan-2-yl)phenyl]sulfanyl}acetamido)benzoic acid](/img/structure/B12613242.png)
![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
![6,7-Dihydro-3H,4H-[1,2]dithiolo[4,3-c]pyran-3-one](/img/structure/B12613249.png)


![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
